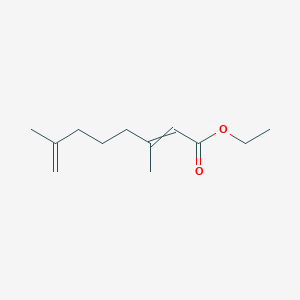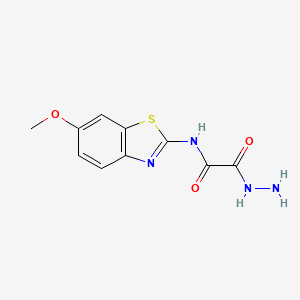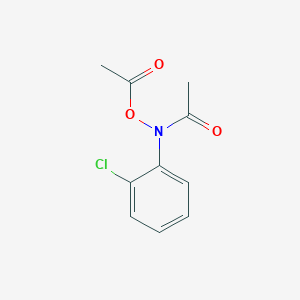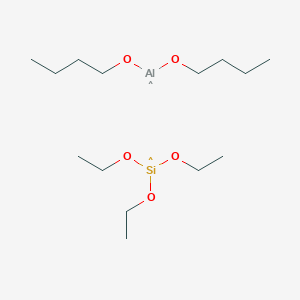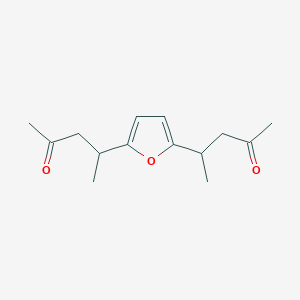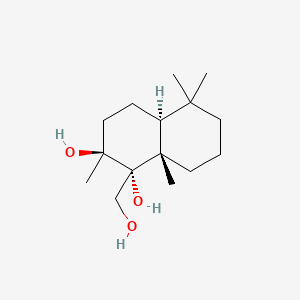
Isoalbrassitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoalbrassitriol is a sesquiterpene compound that is produced by the fungus Alternaria brassicae. This compound is part of a group of metabolites that play a significant role in the pathogenesis of the fungus, contributing to its virulence and ability to infect host plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoalbrassitriol typically involves the cultivation of Alternaria brassicae in a controlled environment. The fungus is grown in liquid still culture, where it produces various metabolites, including this compound . The specific conditions for the synthesis include maintaining an optimal temperature and pH level to ensure maximum yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where the fungus is cultivated in bioreactors. The conditions are carefully monitored and controlled to optimize the production of this compound. After the fermentation process, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Isoalbrassitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen from this compound results in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound.
Scientific Research Applications
Isoalbrassitriol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of sesquiterpenes and their derivatives.
Biology: this compound is studied for its role in the pathogenesis of Alternaria brassicae and its interaction with host plants.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of isoalbrassitriol involves its interaction with specific molecular targets in the host plant. It disrupts the normal physiological processes of the plant, leading to cell damage and death. The compound targets various pathways involved in plant defense mechanisms, making the host more susceptible to infection by Alternaria brassicae .
Comparison with Similar Compounds
Isoalbrassitriol is similar to other sesquiterpenes produced by Alternaria brassicae, such as deoxyuvidin and brassicadiol. this compound is unique in its specific structure and biological activity. It has distinct chemical properties that differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Similar Compounds
- Deoxyuvidin
- Brassicadiol
- Albrassitriol
These compounds share structural similarities with this compound but differ in their specific chemical configurations and biological activities .
Properties
CAS No. |
110538-22-2 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(1R,2S,4aS,8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H28O3/c1-12(2)7-5-8-13(3)11(12)6-9-14(4,17)15(13,18)10-16/h11,16-18H,5-10H2,1-4H3/t11-,13-,14-,15-/m0/s1 |
InChI Key |
BYRITOMZXUTYAC-MXAVVETBSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]([C@@]2(CO)O)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2(CO)O)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
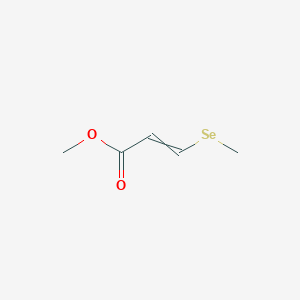
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
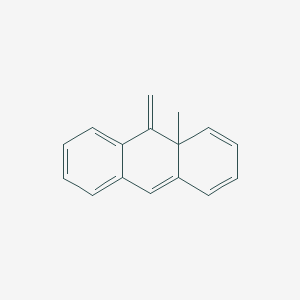
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
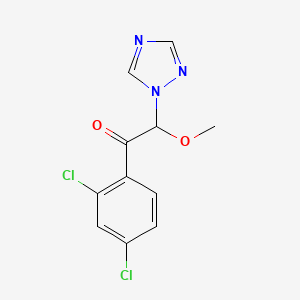
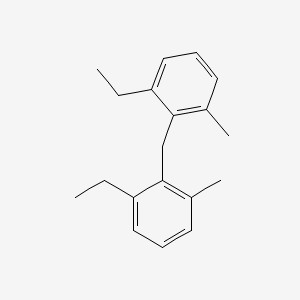
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)
